molecular formula C7F14O B1294482 Bis(perfluoroisopropyl)ketone CAS No. 813-44-5

Bis(perfluoroisopropyl)ketone

Cat. No. B1294482
M. Wt: 366.05 g/mol
InChI Key: GRVMOMUDALILLH-UHFFFAOYSA-N
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Patent
US06423673B1

Procedure details

8.1 g (0.14 mol) of anhydrous potassium fluoride, 216 g (0.50 mol) of perfluoro(isobutyl isobutyrate) and 200 g of anhydrous diglyme were charged to a clean dry 600 mL Parr pressure reactor. After cooling the reactor to <0° C., 165 g (1.10 mol) of hexafluoropropylene was added to the resulting mixture. The contents in the reactor were allowed to react overnight at 70° C. with stirring, then the reactor was allowed to cool and the excess pressure in the reactor was vented to the atmosphere. The contents of the reactor were then phase split to obtain 362.5 g of lower phase. The lower phase was retained and mixed with lower phases saved from previous analogous reactions. To 604 g of accumulated lower phases containing 22% perfluoroisobutyryl fluoride and 197 g (1.31 mol) of hexafluoropropylene was added 8 g (0.1 mol) of anhydrous potassium fluoride and 50 g of anhydrous diglyme, and the resulting mixture was allowed to react in the Parr reactor in the same manner as before. This time 847 g of lower phase resulted, containing 54.4% desired material and only 5.7% perfluoroisobutyryl fluoride. The lower phase was then water washed, dried with anhydrous magnesium sulfate, and fractionally distilled to give 359 g of 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-one having 95.2% purity as determined by gas chromatography and mass spectroscopy (“gcms”) (47% theoretical yield) and having a boiling point of 73° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
perfluoro(isobutyl isobutyrate)
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
197 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
50 g
Type
solvent
Reaction Step Four
[Compound]
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F-].[K+].FC(F)(F)C(C(F)(F)[C:14]([F:23])([C:19]([F:22])([F:21])[F:20])[C:15]([F:18])([F:17])[F:16])(C(F)(F)F)C([O-])=O.FC(F)(F)C(F)=C(F)F.[F:37][C:38]([C:46]([F:49])([F:48])[F:47])([C:42]([F:45])([F:44])[F:43])[C:39](F)=[O:40]>COCCOCCOC>[F:16][C:15]([F:18])([F:17])[C:14]([F:23])([C:19]([F:22])([F:21])[F:20])[C:39](=[O:40])[C:38]([F:37])([C:46]([F:49])([F:48])[F:47])[C:42]([F:45])([F:44])[F:43] |f:0.1|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
[F-].[K+]
Name
perfluoro(isobutyl isobutyrate)
Quantity
216 g
Type
reactant
Smiles
FC(C(C(=O)[O-])(C(F)(F)F)C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F
Name
Quantity
200 g
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
165 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)F)(C(F)(F)F)C(F)(F)F
Name
Quantity
197 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
50 g
Type
solvent
Smiles
COCCOCCOC
Step Five
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)F)(C(F)(F)F)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clean dry 600 mL Parr pressure reactor
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reactor to <0° C.
CUSTOM
Type
CUSTOM
Details
to react overnight at 70° C.
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
phase split
CUSTOM
Type
CUSTOM
Details
to obtain 362.5 g of lower phase
ADDITION
Type
ADDITION
Details
mixed with lower phases
CUSTOM
Type
CUSTOM
Details
to react in the Parr reactor in the same manner as before
CUSTOM
Type
CUSTOM
Details
This time 847 g of lower phase resulted
WASH
Type
WASH
Details
water washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(F)(F)F)(C(F)(F)F)F)=O)(C(F)(F)F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 359 g
YIELD: PERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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